(Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-4-13-24-20(16-5-11-19(26-3)12-6-16)14-27-21(24)23-18-9-7-17(8-10-18)22-15(2)25/h4-12,14H,1,13H2,2-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAUKLLRZPCWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring, an allyl group, and a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 336.45 g/mol. The thiazole core is known for its role in various biological activities due to its ability to interact with biological macromolecules.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been evaluated against several bacterial strains, showing promising results:
| Compound | Bacterial Strain | EC50 (µM) | Comparison |
|---|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µM) |
| This compound | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |
The compound's mode of action involves disrupting bacterial cell membranes, as confirmed by scanning electron microscopy (SEM), which revealed cell membrane rupture in treated bacteria .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various fungal pathogens. Its effectiveness is attributed to the thiazole moiety, which enhances interaction with fungal cell membranes and inhibits growth.
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines, including MDA-MB-231 (breast cancer). The compound was found to induce apoptosis significantly:
| Cell Line | Apoptosis Induction (% increase) |
|---|---|
| MDA-MB-231 | 22-fold increase compared to control |
This apoptosis induction was evidenced by increased annexin V-FITC positivity, indicating late-stage apoptosis . The compound's mechanism may involve inhibition of specific cellular pathways critical for cancer cell survival.
Mechanistic Studies
Mechanistic studies have indicated that the compound inhibits carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and metastasis. The IC50 values for CA IX inhibition were reported between 10.93 nM and 25.06 nM, demonstrating high selectivity over CA II . This selectivity is crucial as it minimizes potential side effects on normal cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including our compound, against multiple bacterial strains and reported significant activity that supports its use as a lead compound in drug development .
- Cancer Cell Line Evaluation : In vitro studies on MDA-MB-231 cells showed that treatment with this compound resulted in a substantial increase in apoptotic markers compared to untreated controls .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Moieties
The compound belongs to a broader class of N-(thiazolyl)acetamide derivatives. Key structural analogs include:
Key Observations :
- Substituent Effects : The allyl and methoxyphenyl groups in the target compound likely enhance steric bulk and electron-donating capacity compared to phenyl or p-tolyl substituents in analogs like 4a-4i. This could improve selectivity for MAO isoforms or other enzymes.
- Z-Configuration : The Z-imine geometry (evident in the naming) may stabilize interactions with planar enzyme active sites, as seen in MAO inhibitors like selegiline derivatives.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4a-4i Derivatives | N-(4-Phenyl-2-thiazolyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~425 g/mol | ~380–400 g/mol | ~218 g/mol |
| LogP (Predicted) | 3.8 (high lipophilicity) | 3.2–3.5 | 2.1 |
| Solubility (aq.) | Low (methoxy/allyl groups) | Moderate (p-tolyl) | High (simple scaffold) |
| Metabolic Stability | Moderate (allyl oxidation) | High (phenyl stability) | Low (thiazole ring oxidation) |
Key Insights :
- Methoxyphenyl and allyl groups may increase metabolic liability compared to phenyl or p-tolyl substituents.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing (Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Introduction of the allyl group : Alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Acetamide coupling : Reaction of the intermediate amine with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
Q. Critical conditions :
- Solvent choice (polar aprotic solvents like DMF improve yields for heterocycle formation) .
- Temperature control (e.g., <80°C to prevent decomposition of the thiazole ring) .
- Use of protective groups (e.g., Boc for amines) to avoid side reactions .
Q. How can researchers confirm the structural identity and purity of this compound?
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Anticancer activity : MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values compared to doxorubicin .
- Antimicrobial screening : Broth microdilution assay against E. coli and S. aureus (MIC values reported in µg/mL) .
- Enzyme inhibition : Testing against COX-2 or EGFR kinases via fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with:
- Halogenated phenyl groups (e.g., 4-Cl, 4-F) to enhance lipophilicity and target binding .
- Modified allyl chains (e.g., propargyl or cyclopropyl) to probe steric effects .
- Biological evaluation : Compare IC₅₀ values across analogs to identify critical functional groups (Table 1).
Table 1 : SAR of Thiazole-Based Analogs
| Substituent on Thiazole | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-Methoxyphenyl (Parent) | 12.5 ± 1.2 | 32 (E. coli) |
| 4-Fluorophenyl | 8.7 ± 0.9 | 16 (E. coli) |
| 4-Chlorophenyl | 6.3 ± 0.8 | 8 (E. coli) |
Q. How should researchers address contradictions in reported biological data for thiazole derivatives?
- Data normalization : Ensure consistent assay protocols (e.g., cell passage number, incubation time) .
- Solubility considerations : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Mechanistic follow-up : Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
Q. What computational methods are effective for predicting binding modes and pharmacokinetics?
Q. How can reaction scalability challenges be mitigated during large-scale synthesis?
- Flow chemistry : Continuous flow reactors improve yield for exothermic steps (e.g., thiazole cyclization) .
- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
